
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: is an organic compound that belongs to the class of benzodioxins This compound features a fluorine atom at the 8th position and a methanol group attached to the 2nd position of a 2,3-dihydro-1,4-benzodioxin ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Formation of Benzodioxin Ring: The precursor undergoes a cyclization reaction to form the 1,4-benzodioxin ring. This step often involves the use of reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Introduction of Fluorine: The fluorine atom is introduced at the 8th position through a halogenation reaction, using reagents like N-fluorobenzenesulfonimide or Selectfluor.
Methanol Group Addition: The final step involves the addition of a methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a tosylate or mesylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学研究应用
Chemistry: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom and methanol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(8-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(8-Iodo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChI 键 |
XCEWPVHFPPXOSA-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C=CC=C2F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
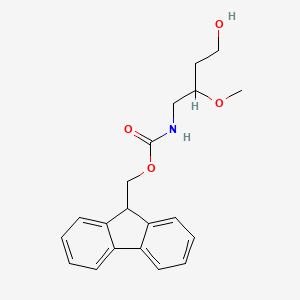
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
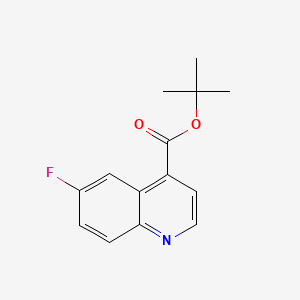
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
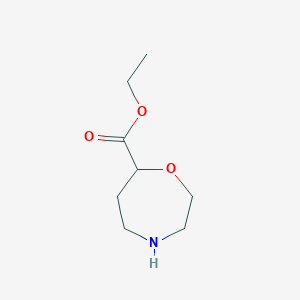
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
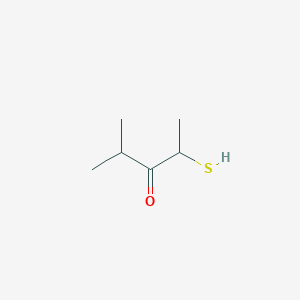
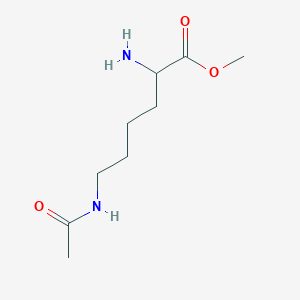

![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
